Fmoc-L-Styrylalanine

Übersicht

Beschreibung

Fmoc-L-Styrylalanine is a modified amino acid derivative that has garnered attention due to its unique chemical structure and potential biological activity. It is commonly used in the synthesis of peptides, particularly those with antiangiogenic properties . The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino acid L-styrylalanine .

Wirkmechanismus

Target of Action

Fmoc-L-Styrylalanine primarily targets bacterial biofilms, specifically those formed by Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound’s action is particularly effective against these biofilms due to its surfactant properties .

Mode of Action

This compound interacts with its targets by reducing the components of the extracellular matrix (ECM) in the biofilm . This reduction affects the stability of the biofilm through direct interactions with ECM components or indirectly by reducing the bacterial cell population . The compound is also used as a protecting group for amines in chemical synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Biochemical Pathways

The biochemical pathways affected by this compound involve the disruption of bacterial biofilm formation. By reducing the components of the ECM, the compound interferes with the stability and integrity of the biofilm . This disruption prevents the biofilm from providing a protective environment for bacteria, thereby inhibiting their growth and proliferation .

Pharmacokinetics

A study has shown that the compound has favorable oral bioavailability and in-vivo tolerance . These properties suggest that this compound could potentially be used as a treatment for systemic infections .

Result of Action

The primary result of this compound’s action is the inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa . Not only does the compound prevent the formation of new biofilms, but it also eradicates already formed biofilms on surfaces . This dual action makes this compound a potent antibacterial agent .

Biochemische Analyse

Biochemical Properties

Fmoc-L-Styrylalanine interacts with various biomolecules in biochemical reactions. It is used as a reactant in the preparation of peptides having antiangiogenic activity . The Fmoc group in this compound is base-labile, meaning it can be removed by a base, which is a crucial step in peptide synthesis .

Cellular Effects

This compound has shown antibacterial activity due to its surfactant properties . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels. At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It has been observed that this compound not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. It is known that the compound displayed favourable oral bioavailability and in-vivo tolerance .

Metabolic Pathways

It is known that this compound is used in the synthesis of peptides, which are involved in numerous metabolic pathways .

Transport and Distribution

It is known that this compound can enter cells and interact with intracellular components .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is found in the cytoplasm where protein synthesis occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Styrylalanine typically involves the protection of the amino group of L-styrylalanine with the Fmoc group. This can be achieved by reacting L-styrylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-Styrylalanine undergoes various chemical reactions, including:

Oxidation: The styryl group can be oxidized to form corresponding epoxides or diols.

Reduction: The double bond in the styryl group can be reduced to form the saturated derivative.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated derivatives of L-styrylalanine.

Substitution: Free amino group derivatives for peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Fmoc-L-Styrylalanine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Studied for its role in inhibiting angiogenesis, making it a potential candidate for cancer therapy.

Medicine: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.

Industry: Utilized in the development of hydrogels for tissue engineering and drug delivery systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Phenylalanine: Similar in structure but lacks the styryl group.

Fmoc-Diphenylalanine: Contains two phenylalanine residues instead of a styryl group.

Fmoc-Tyrosine: Contains a hydroxyl group on the aromatic ring instead of a styryl group.

Uniqueness

Fmoc-L-Styrylalanine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form hydrogels and exhibit antiangiogenic activity, making it a valuable compound in various research fields .

Biologische Aktivität

Fmoc-L-Styrylalanine is an amino acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the styrylalanine structure, which enhances its stability and solubility in organic solvents. The biological activity of this compound is primarily linked to its potential applications in peptide synthesis, antimicrobial properties, and interactions with various biological targets.

This compound is synthesized through standard solid-phase peptide synthesis (SPPS) techniques, where the Fmoc group serves as a protective moiety that can be easily removed under mild acidic conditions. This allows for the selective coupling of amino acids during peptide assembly. The structure of this compound includes a styryl group, which is known to impart unique properties such as increased hydrophobicity and potential interactions with biological membranes.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc derivatives, including this compound. Research indicates that these compounds can inhibit biofilm formation and disrupt established biofilms in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism behind this activity is attributed to their surfactant properties, which enhance the penetration of antimicrobial agents into biofilms, thereby increasing their efficacy against bacterial infections .

3. Cancer Research

This compound and its analogs are being explored for their potential to modulate signaling pathways involved in cancer progression. The Frizzled receptor family, particularly FZD7, plays a crucial role in Wnt signaling pathways that are often dysregulated in cancer cells. Peptides derived from Fmoc-protected amino acids have been investigated for their ability to inhibit these pathways, indicating a possible therapeutic application in oncology .

Case Study 1: Antibiofilm Activity

A study published in Nature demonstrated that Fmoc-phenylalanine (a related compound) significantly inhibited biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized quantitative assays to measure biofilm biomass and viability, confirming that Fmoc derivatives could effectively disrupt bacterial communities associated with chronic infections .

Case Study 2: Peptide Inhibitors in Cancer

Research into peptide inhibitors derived from Fmoc-protected amino acids has shown their effectiveness in modulating Wnt signaling. In vitro assays using HEK293 cells transfected with Wnt constructs indicated that specific peptides could reduce β-catenin activity, suggesting a pathway for developing targeted cancer therapies .

Data Tables

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 325.39 g/mol | Varies |

| Solubility | Soluble in DMF | Dependent on structure |

| Antimicrobial Activity | Yes (biofilm inhibition) | Yes (varies by compound) |

| Antiviral Potential | Limited data available | Yes (e.g., azasugars) |

| Cancer Therapeutic Potential | Under investigation | Yes (Frizzled inhibitors) |

Eigenschaften

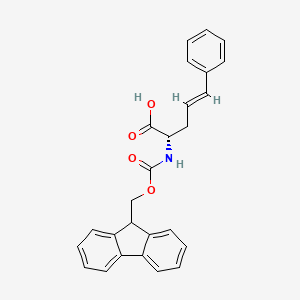

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMHHKMOLFNMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-24-2 | |

| Record name | Fmoc-L-Styrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.